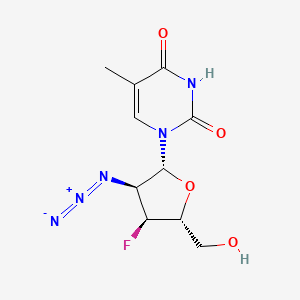
1,2-Ethanediamine, N'-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that features a quinoline ring substituted with a bromophenyl group and an ethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then brominated to introduce the bromophenyl group. The final step involves the reaction of the brominated quinoline with 1,2-ethanediamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-bis(4-bromophenyl): Similar structure but lacks the quinoline ring.
1,2-Ethanediamine, N-(4-bromophenyl): Contains a single bromophenyl group without the quinoline moiety.
Uniqueness
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- is unique due to the presence of both the quinoline ring and the bromophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
133671-48-4 |
|---|---|
Molecular Formula |
C19H20BrN3 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H20BrN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
QDEMCBGBMLZPKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


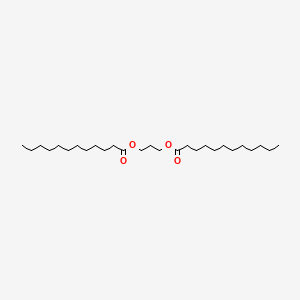
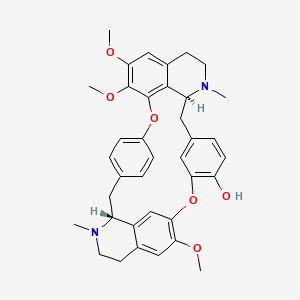

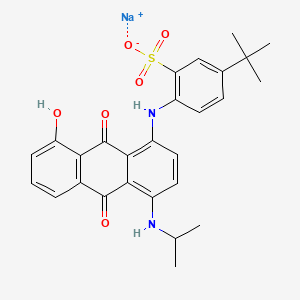
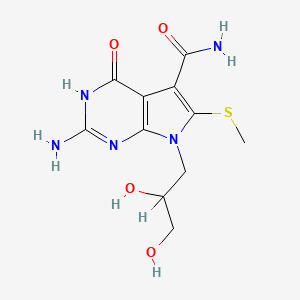
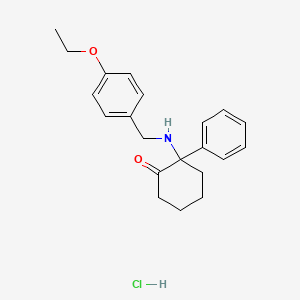
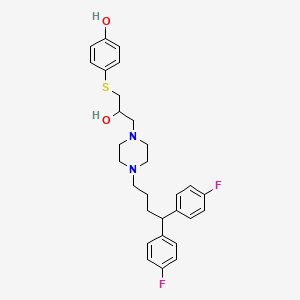
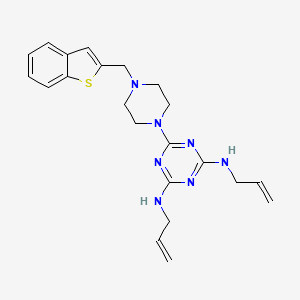
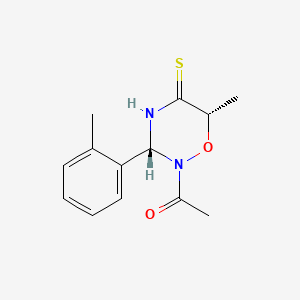
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
